Ethyl 3-(3,4-dimethoxyphenyl)-3-(diphenylphosphoryl)propanoate
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Overview
Description
ETHYL 3-(3,4-DIMETHOXYPHENYL)-3-(DIPHENYLPHOSPHOROSO)PROPANOATE is an organophosphorus compound that features both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(3,4-DIMETHOXYPHENYL)-3-(DIPHENYLPHOSPHOROSO)PROPANOATE typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and diethyl phosphite.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using nitrogen or argon gas. The temperature is maintained at around 0-5°C to control the reaction rate.
Catalysts: A base such as sodium hydride or potassium carbonate is used to deprotonate the diethyl phosphite, facilitating the nucleophilic attack on the aldehyde.
Solvents: Common solvents include tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
In an industrial setting, the synthesis of ETHYL 3-(3,4-DIMETHOXYPHENYL)-3-(DIPHENYLPHOSPHOROSO)PROPANOATE may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF.
Major Products
Oxidation: The major product is often the corresponding phosphonic acid derivative.
Reduction: The major product is the reduced phosphine oxide.
Substitution: The major products depend on the nucleophile used, resulting in various substituted phosphonate esters.
Scientific Research Applications
ETHYL 3-(3,4-DIMETHOXYPHENYL)-3-(DIPHENYLPHOSPHOROSO)PROPANOATE has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: It is investigated for its potential as a prodrug or a pharmacophore in drug design.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is explored for use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of ETHYL 3-(3,4-DIMETHOXYPHENYL)-3-(DIPHENYLPHOSPHOROSO)PROPANOATE involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved often include phosphorylation and dephosphorylation processes, which are crucial in cellular signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 3-(3,4-DIMETHOXYPHENYL)-3-(DIPHENYLPHOSPHONYL)PROPANOATE
- ETHYL 3-(3,4-DIMETHOXYPHENYL)-3-(DIPHENYLPHOSPHINYL)PROPANOATE
Uniqueness
ETHYL 3-(3,4-DIMETHOXYPHENYL)-3-(DIPHENYLPHOSPHOROSO)PROPANOATE is unique due to its specific combination of aromatic and phosphonate functionalities
Properties
Molecular Formula |
C25H27O5P |
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Molecular Weight |
438.5 g/mol |
IUPAC Name |
ethyl 3-(3,4-dimethoxyphenyl)-3-diphenylphosphorylpropanoate |
InChI |
InChI=1S/C25H27O5P/c1-4-30-25(26)18-24(19-15-16-22(28-2)23(17-19)29-3)31(27,20-11-7-5-8-12-20)21-13-9-6-10-14-21/h5-17,24H,4,18H2,1-3H3 |
InChI Key |
GCUPWNQARGIIAB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=C(C=C1)OC)OC)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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